molecular formula C17H13N3O3S2 B2658729 N1-(pyridin-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide CAS No. 1797761-00-2

N1-(pyridin-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide

Cat. No. B2658729
M. Wt: 371.43
InChI Key: IGLVPTHWMIUCPH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Molecular Structures and Interactions

Research on isomeric compounds similar to the one mentioned, such as N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, reveals the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing. These interactions are crucial in determining the molecular structures and stability of such compounds, with potential implications in material science and drug design (Lai, Mohr, & Tiekink, 2006).

Antimicrobial and Antioxidant Activity

Novel pyridine and fused pyridine derivatives have been synthesized for potential biomedical applications. These compounds, derived from similar precursors, exhibit antimicrobial and antioxidant activities, highlighting their potential in developing new therapeutic agents (Flefel et al., 2018).

Supramolecular Architecture

Studies on compounds like bis{4,4′-[oxalylbis(azanediyl)]dipyridinium} octamolybdate demonstrate how specific molecular interactions can lead to the formation of complex supramolecular architectures. These findings are significant in the context of designing novel materials with specific properties, including those for catalysis, drug delivery, and molecular electronics (Jianbo Qin et al., 2010).

Chemical Synthesis and Reactivity

Research into the reactivity of related compounds has led to the development of novel synthetic methodologies. These studies are foundational for the synthesis of complex molecules, which can have applications in medicinal chemistry and material science. For instance, the Cu-catalyzed N-arylation of oxazolidinones and amides at room temperature demonstrates the potential for efficient and selective chemical transformations (Bhunia, De, & Ma, 2022).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. For more specific information on “N1-(pyridin-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide”, I would recommend consulting a chemistry database or a chemist.


properties

IUPAC Name

N'-pyridin-3-yl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c21-15(11-5-7-24-10-11)14-4-3-13(25-14)9-19-16(22)17(23)20-12-2-1-6-18-8-12/h1-8,10H,9H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLVPTHWMIUCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(pyridin-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide

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